molecular formula C16H14Cl2N2S2 B11085962 N-(3-chlorophenyl)-2-(4-chlorophenyl)-1,3-thiazolidine-3-carbothioamide

N-(3-chlorophenyl)-2-(4-chlorophenyl)-1,3-thiazolidine-3-carbothioamide

Cat. No.: B11085962
M. Wt: 369.3 g/mol
InChI Key: ZNPZZYPUCSBDMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-CHLOROPHENYL)-2-(4-CHLOROPHENYL)-13-THIAZOLIDINE-3-CARBOTHIOAMIDE is a synthetic organic compound characterized by the presence of chlorophenyl groups and a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-CHLOROPHENYL)-2-(4-CHLOROPHENYL)-13-THIAZOLIDINE-3-CARBOTHIOAMIDE typically involves the reaction of 3-chlorophenyl isothiocyanate with 4-chlorophenyl thiazolidine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

Properties

Molecular Formula

C16H14Cl2N2S2

Molecular Weight

369.3 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(4-chlorophenyl)-1,3-thiazolidine-3-carbothioamide

InChI

InChI=1S/C16H14Cl2N2S2/c17-12-6-4-11(5-7-12)15-20(8-9-22-15)16(21)19-14-3-1-2-13(18)10-14/h1-7,10,15H,8-9H2,(H,19,21)

InChI Key

ZNPZZYPUCSBDMF-UHFFFAOYSA-N

Canonical SMILES

C1CSC(N1C(=S)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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